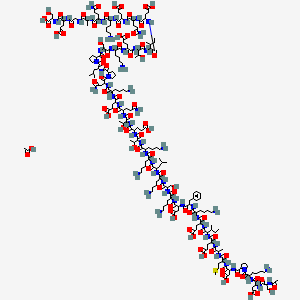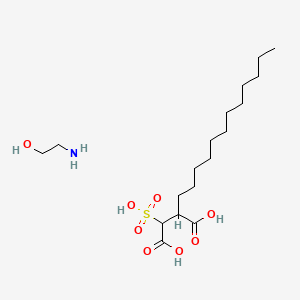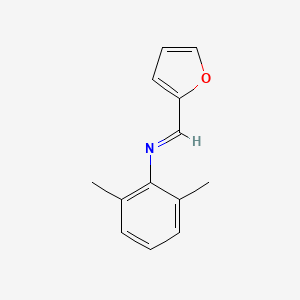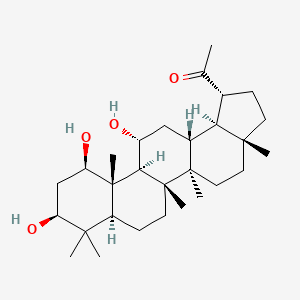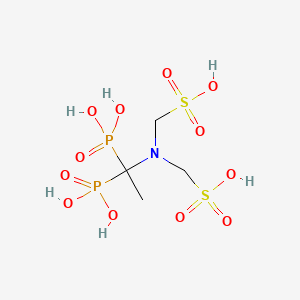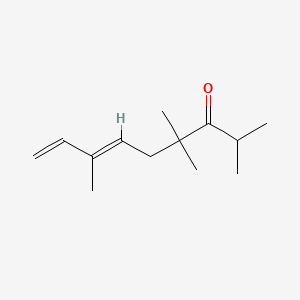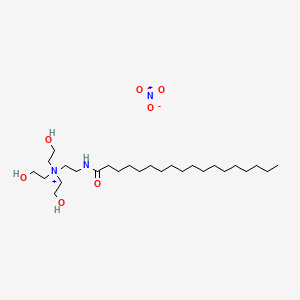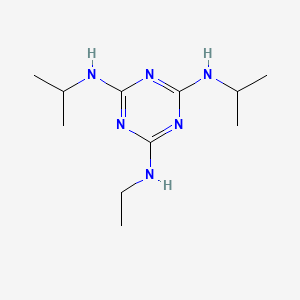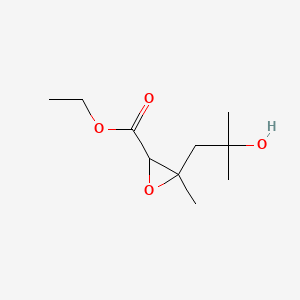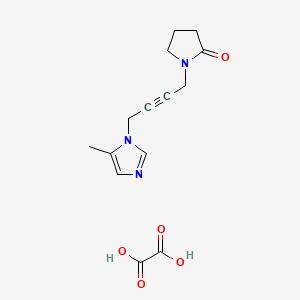
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is a complex organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The ethanedioate (oxalate) salt form enhances its stability and solubility, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the imidazole moiety and the butynyl group. Common reagents used in these reactions include alkyl halides, imidazole derivatives, and acetylene compounds. The final step involves the formation of the ethanedioate salt by reacting the compound with oxalic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate involves its interaction with specific molecular targets and pathways. The imidazole moiety may bind to enzymes or receptors, modulating their activity. The butynyl group can participate in covalent bonding with target molecules, leading to changes in their function. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone cores but different substituents.
Imidazole derivatives: Compounds with imidazole rings and various functional groups.
Butynyl compounds: Molecules containing butynyl groups with different chemical backbones.
Uniqueness
2-Pyrrolidinone, 1-(4-(5-methyl-1H-imidazol-1-yl)-2-butynyl)-, ethanedioate is unique due to the combination of its pyrrolidinone core, imidazole moiety, and butynyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
134594-85-7 |
|---|---|
Fórmula molecular |
C14H17N3O5 |
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
1-[4-(5-methylimidazol-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/C12H15N3O.C2H2O4/c1-11-9-13-10-15(11)7-3-2-6-14-8-4-5-12(14)16;3-1(4)2(5)6/h9-10H,4-8H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
LWGHQMQBCITRFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CN1CC#CCN2CCCC2=O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





